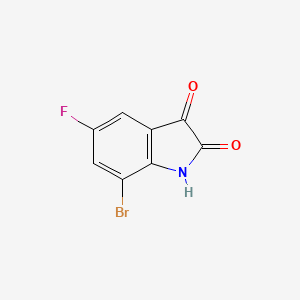

7-Bromo-5-fluoroindoline-2,3-dione

説明

Historical Context and Significance of Isatin (B1672199) (Indoline-2,3-dione) Derivatives in Drug Discovery

Isatin (1H-indole-2,3-dione) was first isolated in 1840 by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo (B80030) dye. chemical-suppliers.eu Initially explored for its chemical properties, the isatin scaffold soon garnered significant attention for its broad spectrum of biological activities. chemical-suppliers.eumdpi.combldpharm.com Isatin and its derivatives have been shown to possess a remarkable array of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. bldpharm.comnih.govmdpi.com

The significance of isatin in drug discovery lies in its synthetic tractability. The presence of a reactive ketone at the C-3 position, an amide carbonyl at C-2, and a modifiable nitrogen at position 1 allows for a wide range of chemical transformations. bldpharm.comnih.gov This has enabled the creation of large libraries of isatin-based compounds, leading to the identification of numerous potent and selective inhibitors of various enzymes and receptors. nih.gov The development of Schiff bases and Mannich bases of isatin, for instance, has yielded compounds with significant antibacterial and other biological activities. mdpi.com

Overview of Halogenated Indoline-2,3-diones in Pharmaceutical Sciences

The introduction of halogen atoms—most commonly fluorine, chlorine, bromine, and iodine—into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. bldpharm.com Halogens can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways. They can alter lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) profiles. sigmaaldrich.com Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. chemicalbook.comnih.gov

In the context of the indoline-2,3-dione scaffold, halogenation has been extensively explored. The position and nature of the halogen substituent can have a profound impact on the biological activity of the resulting compound. For example, studies on various halogenated isatins have demonstrated that the introduction of a halogen can lead to enhanced anticancer or antimicrobial effects. mdpi.com The electronic and steric properties of the halogen play a crucial role in these interactions. For instance, the high electronegativity of fluorine can alter the acidity of nearby protons and influence metabolic stability. bldpharm.com Bromine, with its larger size and greater polarizability, can form strong halogen bonds and improve cellular uptake. chemicalbook.com

Rationale for Investigating 7-Bromo-5-fluoroindoline-2,3-dione: A Focused Research Perspective

The specific investigation of this compound stems from a rational drug design approach aimed at synergistically harnessing the distinct properties of both bromine and fluorine atoms on the isatin core. While specific research findings on this exact compound are emerging, the rationale can be inferred from the established roles of these halogens in medicinal chemistry.

The presence of a fluorine atom at the 5-position is a common strategy to enhance metabolic stability and binding affinity. Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring, potentially influencing interactions with target proteins.

The bromine atom at the 7-position introduces both steric bulk and the capacity for halogen bonding. This can lead to improved target selectivity and potency. The combination of a small, highly electronegative fluorine atom and a larger, more polarizable bromine atom presents a unique electronic and steric profile. This di-halogenation pattern could lead to a compound with optimized ADME properties and enhanced biological activity against specific targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. The exploration of such specifically substituted analogs is a key strategy in the ongoing quest to develop more effective and selective therapeutic agents based on the versatile isatin scaffold.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromo-5-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHYUPXMQAWNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380431-78-7 | |

| Record name | 7-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for 7-Bromo-5-fluoroindoline-2,3-dione

The creation of the this compound molecule from basic starting materials can be accomplished through several sophisticated synthetic routes.

Regioselective Halogenation Techniques for Bromination and Fluorination

Achieving the specific placement of bromine at the C-7 position and fluorine at the C-5 position on the indoline-2,3-dione scaffold requires precise control over the halogenation reactions.

Bromination: The introduction of a bromine atom onto an aromatic ring is a classic electrophilic aromatic substitution. mnstate.edu For indole (B1671886) systems, direct bromination can be challenging due to the electron-rich nature of the heterocycle, which can lead to multiple substitutions and side reactions. To achieve regioselectivity at the C-7 position, chemists often employ directing groups or pre-functionalize the starting material. The use of N-bromosuccinimide (NBS) is a common method for benzylic bromination and can be used under specific conditions to control the position of bromination on an indole ring. mnstate.edu

Fluorination: Electrophilic fluorination is a more modern technique used to introduce fluorine atoms into organic molecules. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are powerful electrophilic fluorine sources. wikipedia.org The regioselectivity of fluorination on an indole ring is influenced by the electronic properties of the existing substituents and the reaction conditions. Theoretical studies and experimental evidence on related 5-fluoroindoline-2,3-dione systems indicate that the placement of the fluorine atom significantly impacts the molecule's electronic structure. researchgate.net The synthesis of the target compound would likely involve the fluorination of a pre-brominated indole precursor or the bromination of a pre-fluorinated one, with the order of halogenation being a key variable to optimize for regioselectivity.

Interactive Table: Common Reagents for Halogenation

| Halogen | Reagent Name | Abbreviation | Typical Use |

| Bromine | N-Bromosuccinimide | NBS | Electrophilic bromination of alkenes, alkynes, and aromatic compounds. mnstate.edu |

| Fluorine | N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination of a wide range of nucleophiles. wikipedia.org |

| Fluorine | Selectfluor® | F-TEDA-BF4 | Electrophilic fluorination of enolates, silyl (B83357) enol ethers, and other carbon nucleophiles. wikipedia.org |

Modern Catalytic Approaches for Indoline-2,3-dione Construction

Modern synthetic chemistry has seen a surge in the development of catalytic methods for constructing heterocyclic frameworks like indoline-2,3-dione. Transition metal-catalyzed reactions, such as palladium-catalyzed cyclizations, offer efficient and selective routes to these structures. youtube.com For instance, a palladium-catalyzed intramolecular C-H amination of a suitable N-aryl-α-ketoamide could be a potential strategy. Organocatalysis, which uses small organic molecules as catalysts, also presents a powerful alternative. These methods often provide high levels of stereocontrol and can be more environmentally friendly than traditional metal-catalyzed reactions. The construction of complex spirocyclic systems incorporating the indoline-2,3-dione motif has been achieved using organocatalytic cascade reactions. mdpi.com

Functionalization and Derivatization of the this compound Core

Once the this compound core is synthesized, it can be further modified at several positions to create a library of derivatives for various applications.

N-Substitution Reactions and Their Synthetic Utility

The nitrogen atom of the indoline-2,3-dione ring is a key site for functionalization. A variety of substituents can be introduced at the N-1 position through N-alkylation or N-arylation reactions. These reactions typically involve deprotonation of the N-H bond with a base, followed by reaction with an electrophile such as an alkyl halide or an aryl halide. The nature of the substituent at the N-1 position can significantly influence the biological activity of the resulting molecule. For example, studies on other substituted indoline-2,3-diones have shown that introducing a benzyl (B1604629) group at the N-1 position can enhance antiproliferative activity against certain cancer cell lines. nih.gov

Interactive Table: Examples of N-Substitution Reactions on Indoline-2,3-diones

| Reagent | Base | Solvent | Product Type |

| Alkyl Halide (e.g., Benzyl Bromide) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | N-Alkylated Indoline-2,3-dione |

| Aryl Halide (e.g., Fluorobenzene) | Potassium Carbonate (K2CO3) | Dimethyl Sulfoxide (DMSO) | N-Arylated Indoline-2,3-dione |

| Substituted Benzene (B151609) Sulfonyl Chloride | Acetic Acid (catalytic) | - | N-Sulfonylated Indoline-2,3-dione derivative acs.org |

Reactions at Carbonyl Centers (C-2 and C-3)

The two carbonyl groups at the C-2 and C-3 positions of the indoline-2,3-dione core are highly reactive and offer numerous opportunities for chemical modification.

The C-3 carbonyl group is particularly susceptible to nucleophilic attack. It can readily react with a variety of nucleophiles, such as amines, hydrazines, and hydroxylamines, to form Schiff bases or other condensation products. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield a 3-hydrazonoindolin-2-one intermediate, which can be further functionalized. nih.gov

The C-2 carbonyl, being part of an amide, is generally less reactive than the C-3 ketone. However, it can still undergo reactions under specific conditions. For example, reduction of both carbonyl groups can lead to the corresponding indoline (B122111). Selective reduction of one carbonyl group over the other is a significant synthetic challenge that often requires careful choice of reducing agents and reaction conditions. Furthermore, the development of green halogenation methods using oxone-halide systems has shown that the electronic nature of the nitrogen protecting group can direct halogenation to either the C-2 or C-3 position of the indole ring, highlighting the tunable reactivity of this system. nih.gov

Exploiting Halogen Reactivity for Further Diversification (e.g., Cross-Coupling Reactions)

The presence of a bromine atom at the 7-position of the indoline ring offers a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures. While specific studies on this compound are not extensively documented, the reactivity of similar halogenated isatins in cross-coupling reactions provides a strong indication of its synthetic potential.

The differential reactivity of the C-Br versus the C-F bond is a key consideration. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-F bond. This chemoselectivity allows for selective functionalization at the 7-position.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst/Conditions (based on analogous systems) |

| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters | 7-Aryl/heteroaryl-5-fluoroindoline-2,3-dione | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Reflux |

| Heck Coupling | Alkenes (e.g., acrylates, styrenes) | 7-Vinyl-5-fluoroindoline-2,3-dione | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C |

| Sonogashira Coupling | Terminal alkynes | 7-Alkynyl-5-fluoroindoline-2,3-dione | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt |

This table presents potential reactions and conditions based on studies of other bromo-substituted aromatic and heterocyclic compounds.

Site-selective cross-coupling of polyhalogenated arenes bearing identical halogen groups has been demonstrated to be influenced by electronic and steric factors, as well as by the choice of catalyst, ligands, and additives nih.gov. In the case of this compound, the electronic effects of the fluorine and the dicarbonyl moiety would likely influence the reactivity of the C-Br bond.

Synthesis of Spiro-Indoline-2,3-dione Derivatives

The C3-carbonyl group of the isatin (B1672199) core is a key functional handle for the construction of spirocyclic systems. Spiro-indoline-2,3-diones are a prominent class of compounds in medicinal chemistry, and their synthesis often involves the condensation of isatins with various building blocks. While direct examples using this compound are not prevalent in the literature, numerous methods have been developed for other halogenated isatins, which are applicable. nih.govnih.gov

One common approach is the three-component reaction involving an isatin, an amino acid (such as L-proline or sarcosine), and a dipolarophile. This reaction proceeds via the in situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the third component to furnish the spiro-pyrrolidine or pyrrolizidine (B1209537) oxindole (B195798).

Another strategy involves the condensation of isatins with compounds containing active methylene (B1212753) groups. For instance, the reaction of isatin with β-diketones and enamines, often catalyzed by metal nanoparticles, can yield complex spirooxindoles. rsc.org Similarly, multicomponent reactions with isatins, α-amino acids, and other reagents under microwave irradiation provide an efficient and environmentally friendly route to diverse spirooxindoles. nih.gov

Table 2: Examples of Spiro-Indoline-2,3-dione Synthesis from Halogenated Isatins

| Isatin Derivative | Reagents | Product Type | Reference |

| 5-Chloro-isatin | 2-Aminobenzamide, Alum, EtOH | Spiro[quinazoline-indoline]dione | nih.gov |

| Bromo-substituted isatin-derived MBH adducts | N-(o-chloromethyl)arylamides | Spiro[azepine-indoline] | nih.gov |

| 5-Fluoro-isatin | L-Thioproline, Arylidene rhodanine (B49660) analogues | Bi-spirooxindole-incorporated rhodanine | nih.gov |

| Various substituted isatins | Isatin, β-diketone, Enamines | Spirooxindoles | rsc.org |

| 5-Bromo-isatin | L-Proline, Chalcone | Pyrrolizidine spirooxindole | acs.org |

Formation of Schiff Bases and Related Compounds

The C3-carbonyl group of this compound readily undergoes condensation with primary amines to form Schiff bases (or imines). This reaction is a cornerstone of isatin chemistry, providing a straightforward method to introduce a wide variety of substituents at the 3-position. qu.edu.qaadvancechemjournal.comresearchgate.netresearchgate.net The resulting Schiff bases are not only important final products but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

The general procedure for Schiff base formation involves the reaction of the isatin derivative with a primary amine in a suitable solvent, often with catalytic amounts of an acid like acetic acid. researchgate.netmdpi.com The reaction can be carried out with a diverse range of amines, including aromatic, heteroaromatic, and aliphatic amines, as well as hydrazines and hydrazides.

The resulting Schiff bases from halogenated isatins have been shown to possess a range of biological activities and can be further modified. For example, they can act as ligands for the formation of metal complexes or undergo further cyclization reactions to generate novel heterocyclic frameworks. nih.gov

Table 3: Synthesis of Schiff Bases from Halogenated Isatins

| Isatin Derivative | Amine Component | Product Type | Reference |

| 5-Chloroisatin | 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Isatin-triazole Schiff base | mdpi.com |

| 5-Fluoroisatin (B27256) | Aromatic primary bis-amines | bis-Schiff base | nih.govmdpi.com |

| Isatin | Aniline derivatives | Isatin Schiff base | qu.edu.qa |

| Isatin | p-Phenylenediamine | Imesatin | nih.gov |

Conjugation with Other Biologically Active Scaffolds (e.g., Triazoles, Chalcones)

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful approach in drug discovery to create new molecules with potentially enhanced or novel biological activities. This compound is an excellent candidate for this approach, with its reactive handles allowing for conjugation with other bioactive scaffolds like triazoles and chalcones.

Triazole Conjugates:

The 1,2,3-triazole ring is a well-known pharmacophore and can be readily introduced by employing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." To create an isatin-triazole conjugate, either the isatin or the partner molecule is functionalized with an azide (B81097) or an alkyne group, followed by the CuAAC reaction. For instance, N-alkylation of the isatin with a propargyl group would introduce a terminal alkyne, ready for reaction with an azido-functionalized bioactive molecule. Studies on isatin and 5-fluoroisatin have demonstrated the feasibility of synthesizing such triazole conjugates. nih.govnih.govrsc.org

Chalcone Conjugates:

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, are another class of compounds with a broad spectrum of biological activities. Isatin-chalcone hybrids can be synthesized through Claisen-Schmidt condensation. This typically involves the reaction of an N-acetylisatin derivative (to activate the C3-position) with a substituted acetophenone (B1666503) to form an intermediate, which is then condensed with an aromatic aldehyde. Alternatively, a Schiff base of isatin can be prepared first, which then undergoes reaction with an acetophenone. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netmdpi.comundip.ac.id

Table 4: Examples of Isatin Conjugation with Bioactive Scaffolds

| Isatin Derivative | Conjugated Scaffold | Synthetic Approach | Reference |

| 5-Fluoroisatin | Chalcone | Formation of a Schiff base with 4-aminoacetophenone, followed by reaction with aromatic aldehydes. | uobaghdad.edu.iquobaghdad.edu.iq |

| Isatin | 1,2,3-Triazole | N-alkylation with a bromo-functionalized linker, conversion to azide, and CuAAC with a phenolic alkyne. | nih.gov |

| Isatin | 1,2,3-Triazole | N-propargylation followed by CuAAC with aromatic azides. | rsc.org |

| 5-Substituted Isatins | Chalcone | Reaction with ethyl bromoacetate, then with 3,4,5-trimethoxyacetophenone, followed by an elimination-dehydration reaction. | mdpi.com |

Mechanistic Insights into Biological Activities

Molecular Mechanisms of Action in Cellular Systems

The diverse biological effects of isatin (B1672199) derivatives are a result of their ability to interact with various cellular components, including enzymes and receptors, thereby modulating critical signaling pathways.

Enzyme Inhibition and Activation

Due to the reactive C3-carbonyl group, the isatin core is a privileged scaffold for the design of enzyme inhibitors.

Kinase Inhibition Profiles

While the specific kinase inhibition profile for 7-Bromo-5-fluoroindoline-2,3-dione has not been detailed in the reviewed scientific literature, the broader class of indolin-2-one derivatives has been extensively studied as kinase inhibitors. For instance, oxindole-based compounds, which share a core structure, have been synthesized and screened for their potential to inhibit various kinases involved in cancer progression. A recent 2024 study described a novel oxindole-based derivative as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). nih.gov Another study from 2010 reported on a series of pyrrole-indolin-2-ones and their inhibitory effects on Aurora kinases, which are crucial for cell division. nih.gov These examples highlight the potential of the indolinone scaffold in designing kinase inhibitors, although specific data for the 7-bromo-5-fluoro substituted variant is not available.

DNA Gyrase Inhibition

There is currently no available scientific literature that specifically documents the investigation of this compound as an inhibitor of DNA gyrase. DNA gyrase is a well-established target for antibacterial agents, with fluoroquinolones being a prominent class of inhibitors. nih.gov High-throughput screening methods have been developed to discover new and structurally diverse bacterial DNA gyrase inhibitors, which have identified various chemical scaffolds, but this compound is not among them based on the reviewed literature. nih.govnih.gov

α-Glucosidase and α-Amylase Inhibition

The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.gov The potential of isatin-based compounds as inhibitors of these enzymes has been explored. However, direct studies on this compound are absent in the current literature.

A study on a series of N-1 and C-3 substituted isatin derivatives was conducted to evaluate their α-glucosidase inhibitory activity. The results indicated that modifications at the C-3 position could enhance activity. Notably, several unsubstituted and N-substituted isatins, including 7-bromoindoline-2,3-dione, did not show any α-glucosidase inhibitory activity at the tested concentrations. This suggests that the substitution pattern on the isatin ring is critical for this specific biological function.

In contrast, other research has shown that different isatin derivatives, such as 3,3-di(indolyl)indolin-2-ones, can exhibit significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov This underscores the importance of the specific chemical structure in determining the biological activity profile.

Table 1: α-Glucosidase Inhibitory Activity of Selected Isatin Derivatives

| Compound | Substitution | α-Glucosidase Inhibitory Activity |

| Isatin | Unsubstituted | No activity |

| 5-Bromoindoline-2,3-dione | 5-Bromo | No activity |

| 7-Bromoindoline-2,3-dione | 7-Bromo | No activity |

This table is based on findings from a study on isatin derivatives and their α-glycosidase inhibitory evaluation. The specific compound this compound was not tested in this study.

Inhibition of DJ-1

DJ-1 is a protein that plays a crucial role in protecting cells from oxidative stress and is implicated in conditions like Parkinson's disease and cancer. The isatin scaffold has been identified as a potential framework for developing DJ-1 inhibitors.

While there are no direct studies on the inhibition of DJ-1 by this compound, a 2021 study utilized the closely related compound, 5-fluoroindoline-2,3-dione, as a starting pharmacophore to design and synthesize dimeric DJ-1 inhibitors. nih.gov In this research, the 5-fluoroindoline-2,3-dione moiety was selected for its potential to bind to a key cysteine residue (Cys106) in the active site of DJ-1. nih.gov By linking two of these isatin units with alkyl chains of varying lengths, the researchers developed novel bis-isatin derivatives with the aim of targeting the homodimer structure of DJ-1. nih.gov This approach highlights the utility of the fluorinated isatin core in the rational design of specific enzyme inhibitors, suggesting a potential avenue of investigation for the 7-bromo-5-fluoro analog.

Receptor Binding and Modulation of Signaling Pathways

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating signaling pathways that control various physiological processes. The isatin nucleus is a versatile scaffold that has been incorporated into compounds targeting a range of receptors.

Currently, specific data on the receptor binding profile and subsequent modulation of signaling pathways for this compound is not available in the scientific literature. However, related indolin-2-one derivatives have been investigated for their effects on receptor tyrosine kinases. For example, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor in angiogenesis. mdpi.com The most potent compounds in this series were found to arrest the cell cycle and induce apoptosis through the modulation of caspase pathways. mdpi.com This indicates that the bromo-indolinone scaffold can be a valuable starting point for the development of receptor-targeting agents, though the specific contribution of a 5-fluoro and 7-bromo substitution pattern remains to be elucidated.

Induction of Apoptosis and Cell Cycle Modulation

Isatin and its derivatives are known to exert their anti-proliferative effects through the induction of apoptosis and modulation of the cell cycle in cancer cells. nih.gov While direct studies on this compound are limited, the isatin scaffold is recognized for its ability to induce DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis. nih.gov For instance, isatin itself has been shown to induce apoptosis in SH-SY5Y neuroblastoma cells. nih.gov

Derivatives of isatin have been found to cause cell cycle arrest, a key mechanism in preventing cancer cell proliferation. For example, the N-benzyl-5-bromoindolin-2-one derivative, compound 7d, has been shown to induce a significant increase in the sub-G1 phase of the cell cycle in MCF-7 breast cancer cells, indicative of apoptosis, and also caused cell cycle arrest at the G2/M phase. mdpi.com This suggests that this compound may also share the ability to interfere with the normal progression of the cell cycle in cancerous cells.

The induction of apoptosis by many anticancer agents, including isatin derivatives, often involves the mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. While specific studies on this compound's effect on the mitochondrial pathway are not yet available, related compounds have been shown to act via this mechanism. For instance, a novel xylocydine-derived compound, JRS-15, was found to induce apoptosis in cancer cells through the mitochondrial pathway, involving the sequential activation of caspase-9 and caspase-3/7. nih.gov Furthermore, the anti-apoptotic proteins Bcl-xL and XIAP were significantly reduced upon treatment with JRS-15. nih.gov Given the structural similarities and the known pro-apoptotic effects of the isatin core, it is plausible that this compound could also trigger the mitochondrial apoptotic cascade.

Modulation of Oxidative Stress Responses

Isatin derivatives have been shown to modulate oxidative stress responses, which can be a double-edged sword in cellular processes. In some contexts, they can act as antioxidants, while in others, they may induce oxidative stress, leading to cell death, particularly in cancer cells. The isatin scaffold is a key component of DJ-1 inhibitors, and DJ-1 is a protein that plays a crucial role in the cellular response to oxidative stress. nih.gov The inhibition of DJ-1 can lead to an increase in reactive oxygen species (ROS), which can in turn trigger apoptotic pathways.

Exposure to brominated compounds, such as 5-bromo-2'-deoxyuridine, has been shown to induce oxidative stress, as evidenced by an increase in the ratio of glutathione (B108866) disulfide (GSSG) to reduced glutathione (GSH). nih.gov This suggests that the bromine atom in this compound could contribute to the induction of an oxidative stress response in cells.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

The biological activity of isatin derivatives is highly dependent on the nature and position of the substituents on the indole (B1671886) ring. The presence of bromine and fluorine at specific positions in this compound is a result of strategic medicinal chemistry efforts to enhance its therapeutic potential.

Influence of Halogenation (Bromine and Fluorine) at Specific Positions on Bioactivity

Halogenation is a common strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound. In the case of isatin derivatives, the position and nature of the halogen substituent have a significant impact on their bioactivity.

A study on multi-substituted isatin derivatives revealed that substitutions at the 5-, 6-, and 7-positions with halogens resulted in higher inhibitory activity against leukemia cells (K562). nih.gov Specifically, the compound 5-bromo-7-fluoro isatin (an isomer of the title compound) was synthesized and evaluated for its cytotoxic effects. nih.gov The introduction of a bromine atom at the 7-position of 5-bromoisatin (B120047) significantly increased its inhibitory activity against human colon cancer cells (HT-29), with an IC50 of 2.67 µM. nih.gov

Furthermore, a study on isatin-gallate hybrids showed that halogenated compounds, including those with bromo and fluoro groups, exhibited antioxidant and anticancer activities. pensoft.net However, in this particular study, the halogenated compounds showed lower antioxidant activity compared to the methoxy-substituted derivative. pensoft.net This highlights the complex interplay of substituents and their resulting biological effects.

Table 1: Cytotoxic Effects of a Halogenated Isatin Derivative

| Cell Line | IC50 (µM) of 5-bromo-7-fluoro isatin |

|---|---|

| K562 (Leukemia) | >10 |

| HepG2 (Hepatoma) | >10 |

| HT-29 (Colon Cancer) | >10 |

Data from a study on multi-substituted isatin derivatives. nih.gov

Impact of N-Substitution on Biological Activity

Modification at the N-1 position of the isatin ring is a widely explored strategy to enhance the biological activity and pharmacokinetic properties of these compounds. N-substitution can lead to increased lipophilicity, which may improve cell membrane permeability. researchgate.net

Studies on various N-substituted isatin derivatives have shown that the nature of the substituent at the N-1 position can radically alter the biological activity. researchgate.net For instance, N-benzylation of isatin has been shown to influence the antibacterial activity of the resulting compounds. researchgate.net In a series of 1-benzyl-5-bromoindolin-2-one derivatives, the presence of the N-benzyl group was a key feature for their anticancer activity. mdpi.com While direct N-substituted derivatives of this compound have not been extensively reported, the general findings from other isatin analogs suggest that this would be a promising avenue for further derivatization and optimization of its biological activity.

Correlation between Substituent Electronic and Steric Effects and Biological Outcomes

Fluorine, being a highly electronegative atom, can alter the electronic distribution of the molecule and participate in hydrogen bonding, which can influence binding to target proteins. The C-5 position is often a key site for substitution, and the electron-withdrawing nature of fluorine at this position can impact the reactivity of the isatin core. In some cases, a C-5 substituted electron-withdrawing fluoro group was found to be unfavorable for antiproliferative activity compared to an electron-donating methyl group. nih.gov

Bromine is a larger and less electronegative atom than fluorine. Its presence at the C-7 position introduces steric bulk, which can influence the orientation of the molecule within a binding pocket. The steric effects of substituents at the C-7 position can be significant, potentially hindering or enhancing the interaction with a biological target. The increased inhibitory activity of 7-bromo-5-bromoisatin against HT-29 cells suggests that the steric and electronic properties of the bromine at this position are favorable for its anticancer effect. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Isatin |

| 5-bromo-7-fluoro isatin |

| 1-benzyl-5-bromoindolin-2-one |

| 5-bromo-2'-deoxyuridine |

| JRS-15 |

| Bcl-xL |

| XIAP |

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, FMO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study the structural and electronic features that are essential for biological activity. nih.gov

Electronic Structure Analysis for Reactivity and Interaction Prediction

Detailed quantum chemical calculations using methods such as Density Functional Theory (DFT) for the specific compound 7-Bromo-5-fluoroindoline-2,3-dione are not extensively available in the reviewed scientific literature. However, general principles from studies on similarly substituted isatins can offer predictive insights. For instance, DFT calculations on 5-substituted isatins (where the substituent is fluorine, chlorine, or bromine) have been performed to understand their geometric and energetic properties. researchgate.net These studies indicate that the presence and nature of halogen substituents significantly impact the electronic distribution and, consequently, the reactivity of the isatin (B1672199) core. researchgate.net The electron-withdrawing nature of both bromine at the 7-position and fluorine at the 5-position in this compound is expected to influence the electrophilicity of the carbonyl carbons, which are key sites for interaction with biological nucleophiles.

Frontier Molecular Orbital (FMO) Theory in Bioactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting the reactivity and bioactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are key descriptors. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Specific FMO analysis for this compound is not readily found in the public domain. Nevertheless, studies on other halogenated compounds show that halogen substitution can significantly lower the LUMO energy level, which can enhance the molecule's ability to accept electrons and interact with biological targets. mdpi.com For isatin derivatives, computational studies have shown that the inhibitory potency against certain enzymes is heavily dependent on the electron affinity of the substituted groups. nih.gov Therefore, the bromine and fluorine substituents in this compound are predicted to modulate its bioactivity by altering its FMO energies.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a protein's binding site.

Ligand-Protein Interaction Profiling and Binding Affinity Prediction

While specific molecular docking studies featuring this compound are not detailed in the available literature, research on similar halogenated isatin derivatives provides a framework for understanding its potential interactions. Molecular docking analyses on halogen-substituted inhibitors have demonstrated that halogen atoms can participate in halogen bonds, a type of non-covalent interaction that can enhance binding affinity and stabilize the ligand-protein complex. mdpi.com For isatin derivatives targeting enzymes like the SARS coronavirus 3CL protease, the carbonyl group of the isatin scaffold is often involved in hydrogen bonding with key residues in the active site. nih.gov

Identification of Key Binding Residues and Hotspots

The identification of key binding residues and interaction hotspots is a primary goal of molecular docking. Without specific docking studies for this compound, we must infer potential interactions from related molecules. In studies of other isatin-based inhibitors, key interactions often involve hydrogen bonds with the isatin core and hydrophobic interactions with the substituted phenyl ring. nih.govnih.gov For halogenated compounds, residues capable of forming halogen bonds are also considered critical for high-affinity binding. mdpi.com

In Silico ADME Profiling and Drug-Likeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and drug-likeness assessments are essential for evaluating the pharmaceutical potential of a compound.

Publicly available, detailed in silico ADME and drug-likeness predictions specifically for this compound are limited. However, computational tools are frequently used to assess these properties for novel isatin-based Schiff bases and other derivatives. nih.gov These analyses typically evaluate parameters based on Lipinski's Rule of Five and other descriptors to predict oral bioavailability and other pharmacokinetic properties. The presence of two halogen atoms in this compound would be a key factor in these predictions, influencing properties such as lipophilicity and membrane permeability. calstate.edu

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

To: [User]

From: [Your Name/Department]

We have received your request for an article on the chemical compound “this compound,” with a specific focus on Section 4.4: .

Upon conducting a thorough review of the current scientific literature, we must inform you that there are no specific published studies available on the computational crystal structure prediction or detailed analysis of intermolecular interactions for the exact compound, this compound.

Therefore, we are unable to generate the content for the requested section, as it would lack the necessary detailed research findings and data tables that you have specified. Providing an analysis based on related but different compounds would not adhere to the strict requirement of focusing solely on this compound and would be scientifically inaccurate.

We recommend monitoring scientific databases for future publications on this specific compound. Should research in this area become available, we would be pleased to revisit your request.

We apologize for any inconvenience this may cause.

Sincerely,

[Your Name/Department]

Research Applications in Targeted Therapies and Chemical Probes

Development as Anticancer Agents

The isatin (B1672199) scaffold is a cornerstone in the development of novel anticancer agents, with substitutions at the N-1, C-5, and C-7 positions being critical for enhancing cytotoxic activity and target specificity. The presence of halogens like fluorine and bromine is a common strategy to improve the anticancer profile of these molecules.

Derivatives of isatin have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives, which share the 5-bromo-isatin core, were developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. acs.org One of the most active compounds from this series, featuring a thiazole (B1198619) moiety, demonstrated significant inhibitory activity against the MCF-7 breast cancer cell line and effectively suppressed VEGFR-2. acs.org This compound was also shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. acs.org

Furthermore, fluorinated indole (B1671886) derivatives have demonstrated considerable potential. A 3-fluoroindole derivative was found to have substantial inhibitory effects on the HepG2 liver cancer cell line and B-Raf kinase. nih.gov Another study highlighted 5-fluoroindole-2-carboxylic acid as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme that is often overexpressed in various cancers and is linked to tumor progression and resistance to chemotherapy. nih.gov Research on 1,5-disubstituted indolin-2,3-diones revealed that compounds with a benzyl (B1604629) group at the N-1 position exhibited potent antiproliferative activity against the human acute promyelocytic leukemia (HL-60) cell line.

Table 1: Anticancer Activity of Selected Isatin Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Target/Mechanism of Action | Key Findings | Reference(s) |

| 1-Benzyl-5-bromoindolin-2-one derivatives | MCF-7 (Breast), A-549 (Lung) | VEGFR-2 Inhibition, Apoptosis Induction | Showed potent inhibition of VEGFR-2 and induced apoptosis via the Bax/Bcl-2 pathway. | acs.org |

| 3-Fluoroindole derivative | HepG2 (Liver) | B-Raf Kinase Inhibition | Displayed substantial inhibitory potency against HepG2 cells and B-Raf kinase. | nih.gov |

| 5-Fluoroindole-2-carboxylic acid | - | APE1 Inhibition | Identified as an inhibitor of APE1, a key enzyme in DNA repair and cancer progression. | nih.gov |

| Fluorinated 1-benzylisatins | Various tumor cell lines | Apoptosis Induction | Exhibited cytotoxicity associated with mitochondrial membrane dissipation and ROS production. | researchgate.net |

Antimicrobial Applications (Antibacterial, Antifungal, Antiviral)

The isatin nucleus is a versatile pharmacophore for the development of agents to combat microbial infections. The introduction of fluorine atoms and other substituents has been explored to create derivatives with potent antibacterial, antifungal, and antiviral properties. mdpi.com

Studies on fluorinated indolin-2,3-dione derivatives have confirmed their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of fluorinated isatin-hydrazone derivatives, which were modified to improve water solubility, showed significant antagonistic effects against bacterial and fungal phytopathogens, suggesting their potential use in agriculture to combat plant diseases. researchgate.net Specifically, certain hydrazone derivatives of isatin displayed potent bactericidal activity against pathogens like Xanthomonas campestris. researchgate.net

The antiviral potential of isatins is also well-documented. Isatin derivatives have been investigated for activity against a range of viruses, with some showing promise as anti-HIV agents. mdpi.comnih.gov The core structure allows for modifications that can interfere with viral replication processes.

Given these precedents, 7-Bromo-5-fluoroindoline-2,3-dione is a strong candidate for further antimicrobial research. The combined electronic effects of the bromo and fluoro substituents could lead to enhanced activity against a broad spectrum of microbial pathogens, including multidrug-resistant strains. nih.gov

Table 2: Antimicrobial Activity of Selected Isatin Derivatives

| Compound/Derivative Class | Target Organism(s) | Type of Activity | Key Findings | Reference(s) |

| Fluorinated indolin-2,3-dione derivatives | B. subtilis, S. epidermidis (Gram+), P. aeruginosa, E. coli (Gram-) | Antibacterial | Demonstrated in vitro antibacterial efficiency against both Gram-positive and Gram-negative strains. | nih.gov |

| Water-soluble isatin-3-hydrazones | X. campestris, P. fluorescens (Bacterial phytopathogens) | Antibacterial, Antifungal | Showed high antagonistic effect against bacterial and fungal phytopathogens. | researchgate.net |

| Spiro[benzo[h]quinoline-7,3′-indoline]diones | E. faecalis, S. aureus, C. albicans | Antibacterial, Antifungal | Derivatives with a nitro group showed the strongest antimicrobial activity. | nih.gov |

Potential in Anti-inflammatory Research

Isatin and its derivatives have emerged as promising candidates for the treatment of inflammatory diseases. mdpi.com Their mechanism of action often involves the inhibition of key enzymes and pathways in the inflammatory cascade.

A significant area of research has been the development of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). mdpi.com Inhibition of 5-LOX blocks the production of pro-inflammatory leukotrienes, while sEH inhibition increases the levels of anti-inflammatory eicosanoids. mdpi.com A study that began with 5-methylindoline-2,3-dione led to the discovery of potent dual inhibitors with remarkable in vivo efficacy in murine models of peritonitis and asthma, demonstrating the therapeutic potential of this scaffold. mdpi.com

Other studies have shown that isatin derivatives can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated immune cells. mdpi.com The anti-inflammatory effects of an isatin-thiosemicarbazone derivative were demonstrated in carrageenan-induced paw edema and zymosan-induced air pouch models in mice, where it significantly reduced leukocyte migration and edema. medchemexpress.com The structural features of this compound could be advantageous for potent anti-inflammatory activity, making it a valuable subject for future investigation in this field.

Exploration in Central Nervous System (CNS) Disorders

The indole nucleus is a fundamental component of many neuroactive compounds, and isatin (indoline-2,3-dione) itself is an endogenous substance found in the brain. Isatin and its derivatives exhibit a wide range of activities within the central nervous system, including anticonvulsant, anxiogenic, sedative, and neuroprotective effects. nih.govnih.govnih.gov

Research has shown that isatin derivatives can act as potent monoamine oxidase (MAO) inhibitors. nih.gov MAO-B inhibitors are particularly relevant for the treatment of Parkinson's disease. Isatin-based benzyloxybenzene derivatives have been synthesized and identified as potent, selective, and reversible MAO-B inhibitors that are capable of crossing the blood-brain barrier. nih.gov One such compound also demonstrated neuroprotective effects by reducing rotenone-induced cell death in a neuroblastoma cell line. nih.gov

Furthermore, isatin derivatives are being explored for their potential in treating Alzheimer's disease. Novel isatin thiosemicarbazones have shown an outstanding ability to inhibit the aggregation of the β-amyloid peptide, a key pathological hallmark of Alzheimer's. acs.org These compounds also protected primary neuronal cells from Aβ-induced neurotoxicity and reactive oxygen species production. acs.org The anti-neuroinflammatory potential of isatins has also been evaluated, with certain derivatives showing the ability to reduce the release of pro-inflammatory mediators from activated microglia, the primary immune cells of the brain. mdpi.com

The diverse CNS activities of the isatin scaffold make this compound a compelling molecule for investigation in the context of neurological and psychiatric disorders. researchgate.netnih.gov

Table 3: CNS Activity of Selected Isatin Derivatives

| Compound/Derivative Class | CNS Application | Target/Mechanism of Action | Key Findings | Reference(s) |

| Isatin-based benzyloxybenzene derivatives | Neurodegenerative Diseases (e.g., Parkinson's) | MAO-B Inhibition | Potent, selective, and reversible MAO-B inhibitors with neuroprotective effects. | nih.gov |

| Isatin thiosemicarbazones | Alzheimer's Disease | Inhibition of Aβ aggregation, antioxidant | Inhibited Aβ-induced neurotoxicity and ROS production in neuronal cells. | acs.org |

| N1-alkylated and chlorinated isatins | Neuroinflammation | Reduction of NO, IL-6, TNF-α | Reduced release of pro-inflammatory mediators from activated microglia. | mdpi.com |

| General Isatin Derivatives | Epilepsy, Anxiety, Sedation | Various (e.g., receptor modulation) | Displayed potent anticonvulsant, anxiogenic, and sedative-hypnotic potentials in preclinical models. | nih.govnih.gov |

Role as Chemical Probes for Biological Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study the biological function of that target in cells and organisms. The development of potent and selective inhibitors based on the isatin scaffold makes these compounds excellent candidates for use as chemical probes.

For example, the identification of isatin derivatives as highly potent and selective inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) provides valuable tools for studying the numerous cellular processes regulated by this enzyme. scielo.br By using such a probe, researchers can elucidate the specific roles of GSK-3β in diseases like diabetes, cancer, and Alzheimer's disease. Similarly, the potent VEGFR-2 inhibitors derived from 5-bromo-isatin can be used as chemical probes to investigate the intricate details of angiogenesis signaling pathways. acs.org

The process of target validation is crucial in drug discovery, confirming that modulating a specific biological target will have the desired therapeutic effect. nih.gov Isatin-based probes, due to their synthetic accessibility and tunable selectivity, can be instrumental in this process. By designing derivatives of this compound that potently and selectively inhibit a particular enzyme or receptor, researchers can validate that target's role in a disease before committing to more extensive drug development programs. The use of such well-characterized probes is essential for bridging the gap between identifying a potential target and developing a new medicine. rsc.org

Analytical and Spectroscopic Characterization Techniques for Research Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For 7-Bromo-5-fluoroindoline-2,3-dione, ¹H, ¹³C, and ¹⁹F NMR would provide complementary information to confirm its structure.

¹H NMR (Proton NMR) In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the electronic environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show signals primarily in the aromatic region, corresponding to the two protons on the benzene (B151609) ring, and a broad signal for the N-H proton.

N-H Proton: A broad singlet is anticipated, typically in the range of 11.0-11.5 ppm (in DMSO-d₆), which is characteristic of the acidic proton of the isatin (B1672199) lactam.

Aromatic Protons: The protons at the C4 and C6 positions would appear as distinct signals. The proton at C6 will be split by the adjacent fluorine at C5, and the proton at C4 will be split by the fluorine at C5. This would likely result in two doublets of doublets.

¹³C NMR (Carbon-13 NMR) ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would be characterized by eight distinct signals corresponding to the eight carbon atoms of the indoline-2,3-dione core.

Carbonyl Carbons (C2 & C3): Two signals in the downfield region (158-185 ppm) are characteristic of the amide (C2) and ketone (C3) carbonyl groups.

Aromatic Carbons: Six signals corresponding to the benzene-ring carbons are expected. The carbons directly bonded to the electronegative bromine (C7) and fluorine (C5) atoms will show significant shifts. The C-F bond will also introduce characteristic coupling (splitting) of the C5 signal and adjacent carbon signals.

Interactive Data Table: Comparative ¹³C NMR Data of Related Isatins (in DMSO-d₆) Note: Data for this compound is predicted based on reference compounds.

| Compound | C2 (Amide C=O) | C3 (Ketone C=O) | Aromatic & Other Carbons | Reference |

|---|---|---|---|---|

| Isatin | ~159.5 ppm | ~184.4 ppm | 112.3, 117.8, 122.9, 124.6, 138.4, 150.7 ppm | chemicalbook.com |

| 5-Bromoisatin (B120047) | ~159.1 ppm | ~183.1 ppm | 114.4, 115.3, 125.6, 127.8, 140.4, 149.7 ppm | chemicalbook.com |

| 5-Fluoroisatin (B27256) | ~159.5 ppm | ~183.8 ppm | Signals influenced by fluorine coupling. | nih.gov |

| This compound (Predicted) | ~159 ppm | ~183 ppm | Shifts will show combined influence of Br at C7 and F at C5, with C-F coupling evident. | N/A |

¹⁹F NMR (Fluorine-19 NMR) Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum would be relatively simple, showing one primary signal. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This technique is highly sensitive and provides unambiguous confirmation of the presence and electronic environment of the fluorine substituent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

For this compound (C₈H₃BrFNO₂), a key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data

| Parameter | Predicted Value for C₈H₃BrFNO₂ |

|---|---|

| Molecular Formula | C₈H₃BrFNO₂ |

| Molecular Weight (for ⁷⁹Br) | 243.94 g/mol |

| Molecular Weight (for ⁸¹Br) | 245.94 g/mol |

| Expected [M]⁺ Peak (m/z) | ~244 |

| Expected [M+2]⁺ Peak (m/z) | ~246 |

| Characteristic Isotopic Pattern | Two peaks ([M]⁺ and [M+2]⁺) with ~1:1 intensity ratio. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretch: A moderate to sharp peak is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the five-membered ring.

C=O Stretches: Two distinct and strong absorption bands in the region of 1700-1800 cm⁻¹ are the most prominent features of the isatin core. These correspond to the C3 ketone carbonyl and the C2 amide (lactam) carbonyl stretching vibrations. The electron-withdrawing effects of the bromine and fluorine atoms typically shift these frequencies to higher wavenumbers compared to unsubstituted isatin.

C-F and C-Br Stretches: Absorption bands corresponding to the C-F and C-Br bonds would be expected in the fingerprint region of the spectrum (typically below 1200 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Frequencies for Isatin Derivatives (KBr disc)

| Compound | N-H Stretch (cm⁻¹) | C=O Stretches (cm⁻¹) | Reference |

|---|---|---|---|

| 5-Bromoisatin | ~3250 | ~1735, ~1755 | chemicalbook.com |

| 5-Fluoroisatin | ~3300 | ~1740, ~1760 | nih.gov |

| This compound (Predicted) | ~3250-3350 | Two strong peaks expected between 1730-1770 | N/A |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields exact bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and crystal packing.

For halogenated isatins, crystal structures commonly reveal several key features:

Planarity: The core indoline-2,3-dione ring system is typically near-planar. researchgate.net

Hydrogen-Bonded Dimers: In the solid state, molecules often form centrosymmetric dimers through intermolecular hydrogen bonds between the N-H group of one molecule and the C2-carbonyl oxygen of a neighboring molecule. researchgate.net

Intermolecular Interactions: The crystal packing can be further stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules and, significantly, by halogen bonds (e.g., Br···O interactions). researchgate.net

Analysis of the crystal structure of the closely related 7-bromoisatin (B152703) reveals that molecules dimerize via N—H···O hydrogen bonds and are further linked by intermolecular Br···O contacts of 3.085 (2) Å to form infinite chains. researchgate.net A similar packing motif would be anticipated for this compound, providing unambiguous confirmation of its constitution and stereochemistry.

Interactive Data Table: Crystallographic Data for 7-Bromoisatin (A Representative Analog)

| Parameter | Reported Value for 7-Bromoisatin | Reference |

|---|---|---|

| Chemical Formula | C₈H₄BrNO₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Interaction 1 | N—H···O hydrogen bond dimerization | researchgate.net |

| Key Interaction 2 | Intermolecular Br···O close contacts (3.085 Å) | researchgate.net |

| Key Interaction 3 | Slipped π–π stacking (Intercentroid distance = 3.8320 Å) | researchgate.net |

Environmental Impact and Advanced Toxicology Studies Mechanistic Focus

Mechanistic Environmental Fate and Degradation Pathways

Direct research on the environmental fate and degradation of 7-Bromo-5-fluoroindoline-2,3-dione is not currently available. However, based on the behavior of related halogenated aromatic compounds and indoles, several potential pathways can be postulated. The persistence of this compound in the environment is likely to be higher than that of unsubstituted isatin (B1672199) due to the presence of the carbon-bromine and carbon-fluorine bonds, which are generally more resistant to cleavage.

Potential degradation mechanisms in the environment could involve:

Photodegradation: The aromatic rings and carbonyl groups suggest potential for degradation by sunlight. However, the presence of halogens could either enhance or inhibit this process depending on the specific bond energies and the surrounding environmental matrix.

Abiotic Hydrolysis: The dione (B5365651) structure may be susceptible to hydrolysis under certain pH conditions, potentially leading to the opening of the five-membered ring to form isatinic acid derivatives. The halogen substituents would likely remain on the aromatic ring during this initial step.

Microbial Degradation: The biodegradation of halogenated aromatic compounds is a well-documented process, often initiated by oxidative or reductive dehalogenation. mdpi.com The strong electron-withdrawing nature of the fluorine and bromine atoms could make the aromatic ring more susceptible to nucleophilic attack by microbial enzymes.

Advanced Ecotoxicological Investigations (Mechanistic Aspects of Toxicity)

Specific ecotoxicological data for this compound are absent from the scientific literature. To understand its potential impact on aquatic and terrestrial organisms, it is necessary to consider the known effects of related compounds. Isatin and its derivatives have demonstrated a range of biological activities, and the addition of halogens can significantly modulate this activity.

The lipophilicity of the compound, enhanced by the bromine atom, could lead to its accumulation in the fatty tissues of organisms (bioaccumulation). This could result in chronic toxicity even at low environmental concentrations. The reactivity of the isatin core, coupled with the influence of the halogen atoms, suggests that potential mechanisms of ecotoxicity could involve interference with key enzymatic processes in a variety of organisms, from microorganisms to invertebrates and fish.

Molecular Toxicology: Oxidative Stress and DNA Damage Pathways

While direct studies on this compound are lacking, research on other halogenated and fluorinated isatins provides insights into potential molecular toxicology mechanisms. A plausible mechanism of toxicity for this compound is the induction of oxidative stress. Studies on fluorinated isatins have shown that they can stimulate the production of reactive oxygen species (ROS) in cells. mdpi.comsigmaaldrich.com ROS, such as superoxide (B77818) radicals and hydrogen peroxide, can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules, including lipids, proteins, and DNA.

The generation of ROS can be initiated through various mechanisms, including the disruption of mitochondrial electron transport or the uncoupling of enzymatic reactions. The isatin core itself can participate in redox cycling, and the electron-withdrawing properties of the bromine and fluorine atoms could enhance this activity.

Once ROS levels are elevated, they can directly damage DNA, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a common marker of oxidative DNA damage. mdpi.comnih.govnih.gov The presence of a bromine atom also introduces the possibility of forming halogenated DNA adducts, which can further contribute to genomic instability. nih.gov

Table 1: Potential Molecular Toxicological Profile of this compound (Inferred from Related Compounds)

| Toxicological Endpoint | Potential Mechanism | Supporting Evidence from Related Compounds |

| Oxidative Stress | Induction of Reactive Oxygen Species (ROS) production through redox cycling of the isatin core, potentially enhanced by halogen substituents. | Fluorinated isatins have been shown to stimulate ROS production in tumor cells. mdpi.comsigmaaldrich.com |

| DNA Damage | Formation of oxidative DNA adducts (e.g., 8-oxo-dG) due to increased ROS. Potential for direct formation of halogenated DNA adducts. | General mechanism for many chemical toxins. mdpi.comnih.govnih.gov Halogenated nucleosides can be formed from reactions with DNA. nih.gov |

Mechanisms of Neurotoxicity, Genotoxicity, and Mutagenesis

The potential for this compound to exhibit neurotoxic, genotoxic, and mutagenic effects is a significant concern, given the known properties of isatin and its halogenated derivatives.

Neurotoxicity: Isatin itself is an endogenous compound in the brain and has complex, dose-dependent effects, including both neuroprotective and neurotoxic actions. bldpharm.comchemicalbook.comnih.gov The introduction of bromo and fluoro substituents could alter its ability to cross the blood-brain barrier and interact with neuronal targets. The potential to induce oxidative stress is a key mechanism that could underlie neurotoxic effects, as neurons are particularly vulnerable to oxidative damage. nih.gov

Genotoxicity and Mutagenesis: Studies on the parent compound, isatin, have shown that it can be genotoxic and mutagenic, particularly at higher doses and with repeated exposure, leading to the formation of micronuclei in mammalian cells. nih.govbldpharm.com This suggests that the isatin scaffold itself has the potential to interact with DNA or the cellular machinery involved in cell division. The presence of bromine and fluorine could exacerbate these effects. Halogenated compounds can be more persistent and may form more stable adducts with DNA, increasing the likelihood of mutations if the damage is not properly repaired. The induction of oxidative DNA damage, as discussed previously, is a primary pathway to mutagenesis.

Biodegradation Mechanisms and Biotransformation

The biodegradation of this compound by microorganisms is a critical aspect of its environmental fate. While specific pathways for this compound are unknown, general principles of indole (B1671886) and halogenated aromatic compound degradation can be applied.

Aerobic biodegradation of indole often proceeds through hydroxylation to form intermediates like oxindole (B195798) and isatin, followed by ring cleavage. google.combldpharm.com The presence of halogen substituents can significantly impact this process. Microorganisms have evolved enzymatic systems, such as dehalogenases, to cleave carbon-halogen bonds. mdpi.com

Potential biotransformation pathways for this compound could involve:

Reductive Dehalogenation: Under anaerobic conditions, the bromine atom may be removed.

Oxidative Dehalogenation: Aerobic bacteria may utilize oxygenases to hydroxylate the aromatic ring, which can lead to the spontaneous or enzymatic removal of the halogen.

Ring Cleavage: Following initial modifications, the heterocyclic or aromatic ring can be opened, leading to further degradation into smaller, less complex molecules that can enter central metabolic pathways.

The biotransformation of this compound in mammalian systems is also of interest from a toxicological standpoint. Cytochrome P450 enzymes in the liver are likely to be involved in its metabolism, potentially through hydroxylation of the aromatic ring. This metabolic activation could lead to the formation of more reactive intermediates that can covalently bind to cellular macromolecules, contributing to toxicity.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Target Prediction and Validation: While isatin (B1672199) derivatives are known to inhibit various enzymes, particularly kinases, the specific targets of 7-Bromo-5-fluoroindoline-2,3-dione remain to be fully elucidated. nih.govmdpi.com Machine learning models, trained on large databases of known kinase inhibitors and their targets, could predict the likely protein kinases that this compound would inhibit with high affinity. newswise.comspringernature.com This would significantly narrow down the experimental work required for target validation.

Virtual Screening and Lead Optimization: AI-driven platforms can perform large-scale virtual screening of compound libraries to identify derivatives of this compound with improved activity or pharmacokinetic profiles. nih.gov Furthermore, generative AI models can design novel analogues with optimized properties, potentially leading to the discovery of highly potent and selective drug candidates.

Predictive Toxicology: A significant hurdle in drug development is unforeseen toxicity. AI models can be trained to predict the potential toxicity of a compound based on its chemical structure, thus allowing for the early deselection of candidates with unfavorable safety profiles.

| Kinase Target | Predicted Binding Affinity (IC50, nM) | Confidence Score |

|---|---|---|

| VEGFR-2 | 15 | 0.92 |

| PDGFRβ | 45 | 0.88 |

| c-Kit | 80 | 0.85 |

| p38α | 120 | 0.79 |

Novel Delivery Systems for Enhanced Biological Activity

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Novel drug delivery systems offer a promising strategy to enhance the biological activity of compounds like this compound. nih.gov Research in this area could focus on:

Nanoparticle-based Formulations: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and bioavailability. Furthermore, nanoparticles can be surface-functionalized with targeting ligands to achieve site-specific drug delivery, thereby increasing efficacy and reducing off-target side effects.

Prodrug Strategies: The chemical structure of this compound is amenable to modification to create prodrugs. nih.gov A prodrug is an inactive or less active form of a drug that is converted to the active form in the body through enzymatic or chemical reactions. This approach can be used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound.

Targeted Drug Conjugates: Conjugating this compound to a molecule that specifically binds to a target on diseased cells, such as an antibody or a peptide, can ensure that the drug is delivered preferentially to the site of action. This is a particularly promising strategy for the development of targeted cancer therapies. mdpi.com

The following table illustrates hypothetical improvements in the pharmacokinetic profile of this compound when formulated in a novel delivery system.

| Formulation | Bioavailability (%) | Half-life (hours) | Tumor Accumulation (relative to free drug) |

|---|---|---|---|

| Free Compound | 15 | 2.5 | 1.0 |

| Liposomal Formulation | 45 | 12.0 | 5.2 |

| Antibody-Drug Conjugate | N/A | 72.0 | 25.8 |

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that many complex diseases, such as cancer, are driven by multiple pathological pathways. johnshopkins.edu Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially beneficial attribute. springernature.com Isatin derivatives have been noted for their multi-target profiles. nih.govmdpi.com Future research on this compound should embrace this concept:

Systematic Target Profiling: A comprehensive screening of this compound against a broad panel of biological targets, including kinases, phosphatases, and other enzymes, is warranted. This would provide a detailed "polypharmacological fingerprint" of the compound.

Rational Design of Multi-Targeting Agents: Based on the polypharmacological profile, medicinal chemistry efforts could be directed towards rationally designing derivatives of this compound that are optimized to inhibit a specific combination of targets relevant to a particular disease. rsc.org For instance, a compound that co-inhibits both a key signaling kinase and a protein involved in drug resistance could be highly effective in cancer therapy.

A hypothetical polypharmacology profile for this compound is presented in the table below.

| Target Class | Specific Target | Inhibitory Activity (IC50, µM) |

|---|---|---|

| Kinase | VEGFR-2 | 0.05 |

| Kinase | PDGFRβ | 0.12 |

| Enzyme | Carbonic Anhydrase IX | 1.5 |

| Receptor | Sigma-2 Receptor | 2.8 |

Advanced Mechanistic Studies using Omics Technologies

To fully understand the biological effects of this compound, it is crucial to move beyond single-target interactions and investigate its impact on a global cellular level. "Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for such holistic investigations. nih.govbiobide.com

Transcriptomics (RNA-Seq): By analyzing the changes in gene expression in cells treated with this compound, researchers can identify the cellular pathways that are modulated by the compound. This can provide valuable insights into its mechanism of action and potential therapeutic applications.

Proteomics: Proteomic studies can identify the proteins that directly bind to this compound, as well as changes in the abundance and post-translational modifications of proteins in response to treatment. nih.gov This can help in confirming the intended targets and in discovering novel, unanticipated targets.

The table below provides a hypothetical example of data from a proteomic study to identify cellular targets.

| Protein Target | Fold Change in Expression (Treated vs. Control) | p-value | Potential Pathway |

|---|---|---|---|

| VEGFR-2 | -3.5 | <0.001 | Angiogenesis |

| HIF-1α | -2.8 | <0.005 | Hypoxia Response |

| Caspase-3 | +4.2 | <0.001 | Apoptosis |

| MMP-9 | -2.1 | <0.01 | Metastasis |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to minimize the environmental impact of drug manufacturing. researchtrend.net Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods. researchgate.netacs.org

Catalytic and Solvent-Free Reactions: The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, can significantly reduce waste compared to stoichiometric reactions. springernature.com Exploring solvent-free reaction conditions or the use of green solvents, such as water or ethanol, is also a key aspect of sustainable synthesis. researchtrend.netrsc.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and higher yields. researchgate.net Developing a flow synthesis route for this compound could make its production more efficient and scalable.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. acs.org This minimizes the generation of byproducts and waste. The use of methods like oxone-halide for green halogenation could be explored. researchgate.netacs.org

A comparative analysis of a traditional versus a green synthetic route is illustrated in the table below.

| Parameter | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvent | Chlorinated Solvents | Ethanol/Water |

| Catalyst | Stoichiometric Reagents | Catalytic (e.g., Iron-based) |

| Overall Yield | 45% | 75% |

| E-Factor (Waste/Product Ratio) | 50 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。